

An In-Depth Technical Guide to Imipenem Monohydrate (CAS: 74431-23-5)

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Compound of Interest

Compound Name: *Imipenem monohydrate*

Cat. No.: B018548

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem is a potent, broad-spectrum β -lactam antibiotic belonging to the carbapenem class. As a semi-synthetic derivative of thienamycin, a natural product of *Streptomyces cattleya*, imipenem exhibits robust activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[1][2] Its clinical utility is marked by its high stability against many β -lactamases.[2][3] However, it is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I).[2][4] Consequently, it is exclusively co-formulated with cilastatin, a specific DHP-I inhibitor, which enhances its bioavailability and protects against potential nephrotoxicity.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols relevant to **imipenem monohydrate** for professionals in pharmaceutical research and development.

Physicochemical Properties

Imipenem monohydrate is an off-white to pale yellow, crystalline powder.[1][6] It is sparingly soluble in water and slightly soluble in methanol.[1] Due to its inherent instability in aqueous solutions, freshly prepared solutions are recommended for analytical and experimental use.[7]

Table 1: Physicochemical Data of **Imipenem Monohydrate**

Property	Value	Reference(s)
CAS Number	74431-23-5	[1]
Molecular Formula	C ₁₂ H ₁₇ N ₃ O ₄ S·H ₂ O	[1][6]
Molecular Weight	317.36 g/mol	[1][7]
Appearance	White to almost white or pale yellow, slightly hygroscopic powder	[1][6]
Melting Point	193-198°C	[1][8]
Solubility	Sparingly soluble in water (>5 mg/mL); slightly soluble in methanol.[1] Soluble in DMSO.[8]	[1][8]
pKa	3.2 / 9.9 (in H ₂ O at 25°C)	[1]
Specific Rotation [α] _D	+84° to +89° (5 mg/mL in pH 7 buffer)	[9]
Storage	Store powder in a freezer under an inert atmosphere at -20°C.[1]	[1]

Mechanism of Action

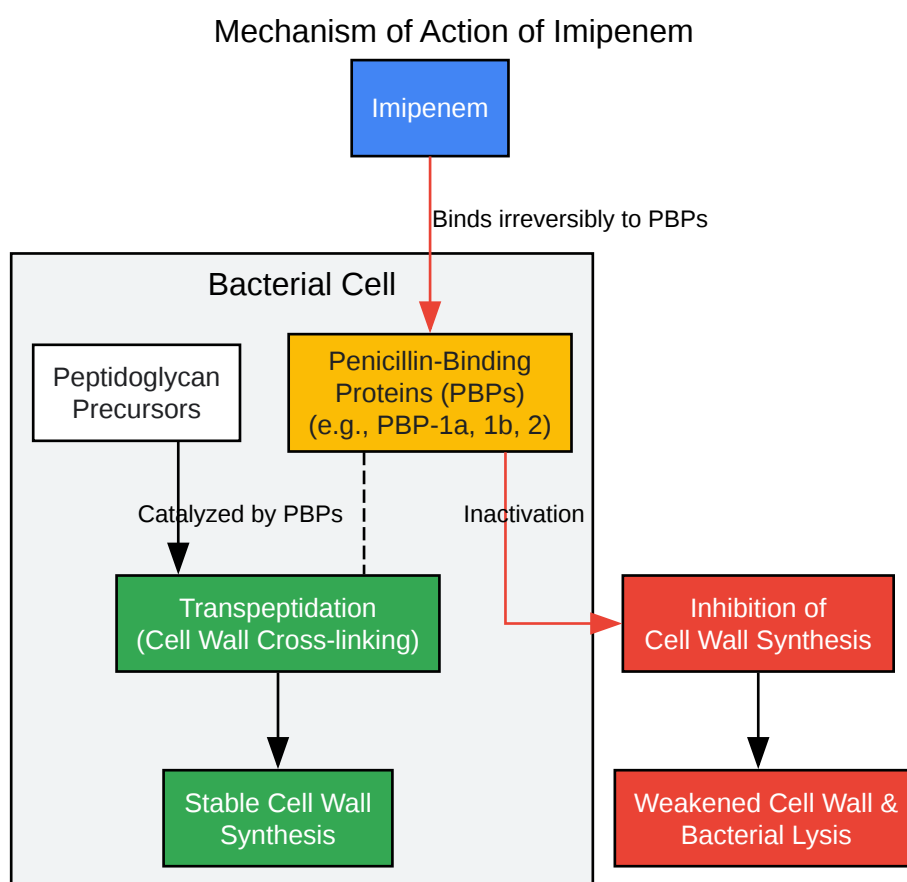
Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][10] This action is critical for bacterial survival, as the cell wall provides structural integrity and protection against osmotic pressure.

The key steps are:

- **Penetration:** Imipenem penetrates the bacterial cell wall to reach its target.
- **PBP Binding:** It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] In organisms like *E. coli* and *P. aeruginosa*, imipenem shows a high affinity for PBP-2, PBP-1a, and PBP-1b.[2][10]

- Inhibition of Transpeptidation: By binding to PBPs, imipenem blocks the transpeptidation reaction that cross-links the peptidoglycan polymers.[4]
- Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, causing the cell to lyse under osmotic pressure, resulting in bacterial death.[2][4]

Imipenem's carbapenem structure makes it highly resistant to hydrolysis by most common β -lactamases, an enzyme class that is a primary mechanism of resistance to other β -lactam antibiotics like penicillins and cephalosporins.[2]



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Caption: Imipenem inhibits bacterial cell wall synthesis by binding to PBPs.

Pharmacokinetics and Pharmacodynamics

A thorough understanding of imipenem's pharmacokinetic (PK) and pharmacodynamic (PD) profile is essential for its effective clinical use. It is administered parenterally as it is not absorbed from the gastrointestinal tract.[\[2\]](#)[\[10\]](#)

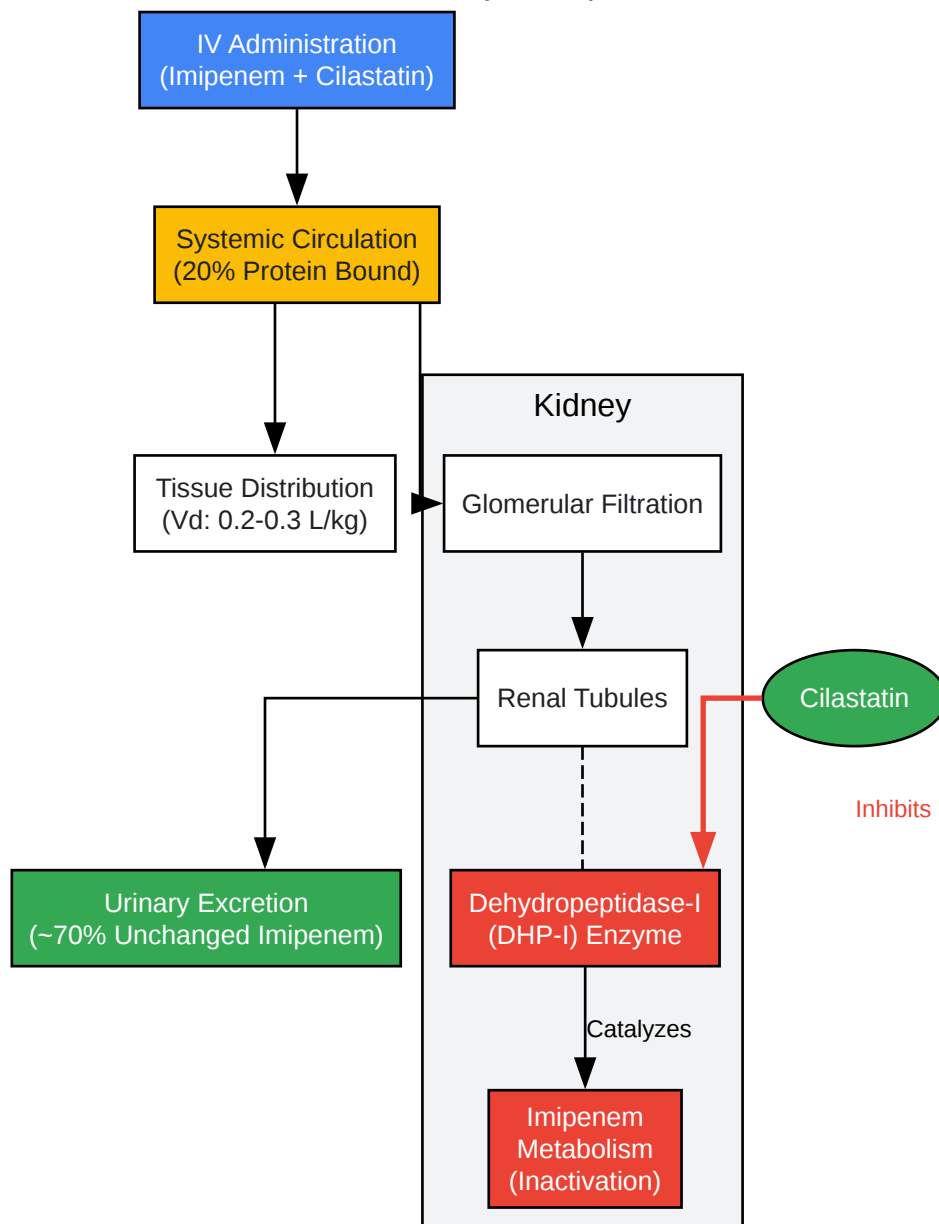
The Role of Cilastatin: Imipenem is rapidly hydrolyzed in the renal tubules by dehydropeptidase-I (DHP-I).[\[2\]](#) To prevent this inactivation, it is always administered in a 1:1 fixed combination with cilastatin, a DHP-I inhibitor.[\[3\]](#) This combination increases the half-life and urinary recovery of active imipenem and mitigates potential renal toxicity.[\[3\]](#)

Table 2: Key Pharmacokinetic Parameters of Imipenem (in Adults with Normal Renal Function)

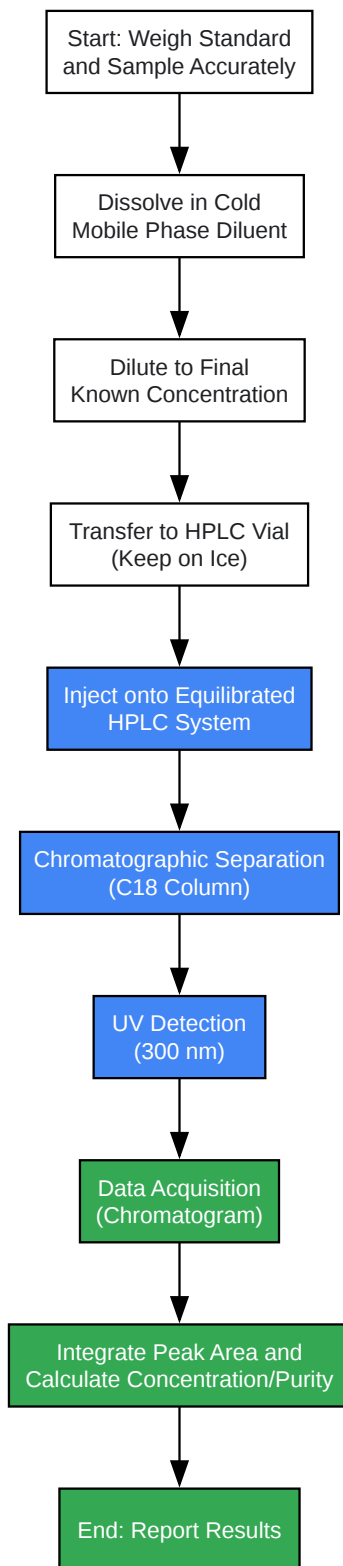
Parameter	Value	Reference(s)
Administration	Intravenous (IV) / Intramuscular (IM)	[3] [10]
Bioavailability (IM)	~89%	[2] [10]
Plasma Half-life ($t_{1/2}$)	~1 hour	[2] [3] [5]
Volume of Distribution (Vd)	0.23–0.31 L/kg	[2] [10]
Plasma Protein Binding	~20%	[2] [5]
Metabolism	Inhibited by Cilastatin	[2] [4]
Excretion (with Cilastatin)	~70% unchanged in urine	[2] [3] [10]

Pharmacodynamic Target: Imipenem exhibits time-dependent bactericidal activity. The primary pharmacodynamic index correlated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[\[11\]](#)

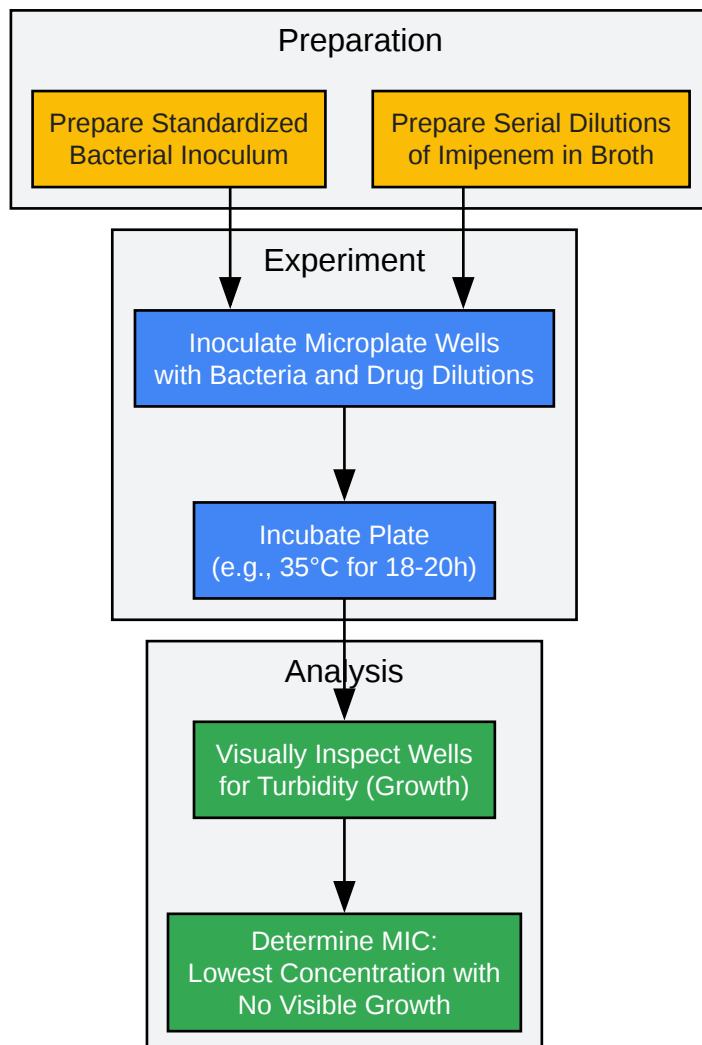
Pharmacokinetic Pathway of Imipenem/Cilastatin



General Workflow for HPLC-Based Purity Assay



Standard Broth Microdilution Workflow for MIC Determination



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